molecular formula C17H26N2O5S B11125964 N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide

Cat. No.: B11125964
M. Wt: 370.5 g/mol
InChI Key: OGKRFIDMOAGOGS-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a hydroxypropyl group, a piperidine sulfonyl moiety, and a phenoxyacetamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Core: The initial step involves the reaction of 2-methyl-4-(piperidine-1-sulfonyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetamide core.

    Introduction of the Hydroxypropyl Group: The phenoxyacetamide core is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyacetamide core can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the piperidine sulfonyl moiety can enhance specificity and potency. The phenoxyacetamide structure may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]propionamide: Contains a propionamide group.

Uniqueness

N-(3-Hydroxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropyl group enhances solubility, while the piperidine sulfonyl moiety provides specificity in biological interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C17H26N2O5S/c1-14-12-15(25(22,23)19-9-3-2-4-10-19)6-7-16(14)24-13-17(21)18-8-5-11-20/h6-7,12,20H,2-5,8-11,13H2,1H3,(H,18,21)

InChI Key

OGKRFIDMOAGOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCCCO

Origin of Product

United States

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